2-Methoxyphenyl(4-chlorophenyl)acetate
Description
2-Methoxyphenyl(4-chlorophenyl)acetate is an ester derivative composed of a 2-methoxyphenolic moiety linked via an acetate bridge to a 4-chlorophenyl group.
Properties
Molecular Formula |
C15H13ClO3 |
|---|---|
Molecular Weight |
276.71 g/mol |
IUPAC Name |
(2-methoxyphenyl) 2-(4-chlorophenyl)acetate |
InChI |
InChI=1S/C15H13ClO3/c1-18-13-4-2-3-5-14(13)19-15(17)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3 |
InChI Key |
RXCCIURVXAYDPL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC(=O)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds are selected for comparison based on structural similarity, substituent patterns, and available
Methyl 4-Chlorophenylacetate (CAS 52449-43-1)
- Molecular Formula : C₉H₉ClO₂
- Molecular Weight : 184.61 g/mol
- Key Features : Simplest analog with a methyl ester group instead of 2-methoxyphenyl.
- Synthesis : Reported yields range from 70% to 88%, indicating efficient esterification under standard conditions .
- Applications : Used as an intermediate in pharmaceuticals and agrochemicals .
Thiazolidine-2,4-dione Derivatives (Compounds 37–40)
- General Structure : 4-[Substituted hydrazinylidene]methyl-2-methoxyphenyl (thiazolidine-2,4-dione-ylidene)acetates.
- Key Features : Incorporates a thiazolidine-2,4-dione ring and hydrazine-carbothioamide substituents.
- Data :
Methyl 2-(4-Chlorophenyl)sulfanylacetate (CAS 15446-15-8)
- Molecular Formula : C₉H₉ClO₂S
- Molecular Weight : 216.68 g/mol
- Key Features : Sulfur atom replaces the oxygen in the acetate bridge, altering electronic properties.
- Applications: Potential as a pesticide intermediate due to sulfur’s nucleophilic reactivity .
Methyl 2-[4-(4-Chloro-2-methoxyphenyl)phenyl]acetate (CAS 1820664-73-0)
- Molecular Formula : C₁₆H₁₅ClO₃
- Molecular Weight : 290.74 g/mol
- Key Features : Biphenyl structure with methoxy and chloro substituents.
- Physical Properties : Predicted density 1.194 g/cm³; higher molecular weight correlates with elevated boiling point (374.4°C) .
Isopropyl 2-Bromo-2-(4-chlorophenyl)acetate
- Key Features : Bromine substituent introduces steric bulk and polarizability.
- Physical State : Liquid at room temperature, contrasting with solid-state analogs (e.g., compound 39) .
Physicochemical Properties
Melting Points and Stability
- 2-Methoxyphenyl(4-chlorophenyl)acetate : Expected to have a higher melting point (~190–200°C) due to aromatic stacking, similar to compound 39 .
- Methyl 4-Chlorophenylacetate : Lower melting point (liquid or semi-solid) due to simpler structure .
- Thiazolidine Derivatives : Higher melting points (190–214°C) due to rigid heterocyclic rings .
Molecular Weight and Solubility
- Bulkier derivatives (e.g., biphenyl analog, MW 290.74 g/mol) exhibit lower aqueous solubility compared to simpler esters (e.g., methyl 4-chlorophenylacetate, MW 184.61 g/mol) .
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